3-Hydroxy-3-(3-pyridyl)butan-2-one
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Overview
Description
3-Hydroxy-3-(3-pyridyl)butan-2-one is an organic compound with a unique structure that includes a pyridine ring and a hydroxybutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Hydroxy-3-(3-pyridyl)butan-2-one involves the Heck reaction. This method uses 3-halopyridine and 3-butene-1,2-diol as starting materials, with triphenylphosphine as a catalyst ligand . The reaction conditions are relatively mild and the method is advantageous due to the availability of raw materials and simplicity of the synthesis process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the Heck reaction provides a scalable and efficient route that could be adapted for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(3-pyridyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-3-(3-pyridyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(3-pyridyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxybutanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-phenylbutan-2-one: Similar structure but with a phenyl group instead of a pyridyl group.
3-Hydroxy-3-(2-pyridyl)butan-2-one: Similar structure but with the pyridyl group in a different position.
Uniqueness
3-Hydroxy-3-(3-pyridyl)butan-2-one is unique due to the specific positioning of the pyridyl group, which influences its chemical reactivity and biological interactions. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-3-pyridin-3-ylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9(2,12)8-4-3-5-10-6-8/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHFQKRWDDXEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C1=CN=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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